molecular formula C10H10O4 B1310523 2-(4-(Methoxycarbonyl)phenyl)acetic acid CAS No. 22744-12-3

2-(4-(Methoxycarbonyl)phenyl)acetic acid

Cat. No. B1310523
CAS RN: 22744-12-3
M. Wt: 194.18 g/mol
InChI Key: TXZVCDJZNRCDKW-UHFFFAOYSA-N
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Patent
US08461348B2

Procedure details

Methyl 4-(2-methoxy-2-oxoethyl)benzoate (13.6 g) was dissolved in tetrahydrofuran (180 mL) and water (60 mL), and lithium hydroxide (2.75 g) was added. The reaction mixture was heated at room temperature for 24 hr, stirred and concentrated under reduced pressure. The residue was diluted with water, and washed with ethyl acetate. The aqueous layer was adjusted with 2.5N hydrochloric acid to pH 5-6, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was dried over sodium sulfate and the solvent was evaporated under reduced pressure to give the title compound (13.0 g) as a colorless solid.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:15])[CH2:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=1.[OH-].[Li+]>O1CCCC1.O>[CH3:12][O:11][C:9]([C:8]1[CH:13]=[CH:14][C:5]([CH2:4][C:3]([OH:15])=[O:2])=[CH:6][CH:7]=1)=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
COC(CC1=CC=C(C(=O)OC)C=C1)=O
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.75 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with water
WASH
Type
WASH
Details
washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.